molecular formula C3H7NNaO2+ B128030 Sodium sarcosinate CAS No. 4316-73-8

Sodium sarcosinate

Cat. No. B128030
CAS RN: 4316-73-8
M. Wt: 112.08 g/mol
InChI Key: ZUFONQSOSYEWCN-UHFFFAOYSA-M
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Patent
US05719319

Procedure details

462.5 g (1.67 moles) of a technical 40% by weight aqueous sodium sarcosinate solution and 200 g of water were take. A pH value of 9.81 (at 20° C.) was adjusted with concentrated 98% by weight formic acid. The reaction mixture was heated to 50° C. 138.2 g (1.65 moles) of SKW cyanamide L 500 (technical aqueous cyanamide solution with a content of 50.2% by weight) were added uniformly with vigorous stirring at an internal temperature of 50° to 52° C. over the course of 3 hours. The reaction mixture was further stirred for 1 hour at an internal temperature of 50° C. Subsequently, the reaction product was filtered off with suction and, without washing, suspended in 330 g of water. The suspension was stirred for 2 hours at 20° C. It was then filtered off with suction and the residue washed twice with 100 ml of water. After drying in a vacuum at 30° C. and 20 mbar pressure, there were obtained 165.2 g (67.1% of theory) creatine monohydrate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
138.2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
200 g
Type
solvent
Reaction Step Three
Yield
67.1%

Identifiers

REACTION_CXSMILES
[NH:1]([CH2:3][C:4]([O-:6])=[O:5])[CH3:2].[Na+].[N:8]#[C:9][NH2:10]>O>[OH2:5].[O:5]=[C:4]([CH2:3][N:1]([C:9](=[NH:8])[NH2:10])[CH3:2])[OH:6] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(C)CC(=O)[O-].[Na+]
Step Two
Name
Quantity
138.2 g
Type
reactant
Smiles
N#CN
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#CN
Step Three
Name
Quantity
200 g
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
with vigorous stirring at an internal temperature of 50° to 52° C. over the course of 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A pH value of 9.81 (at 20° C.)
CONCENTRATION
Type
CONCENTRATION
Details
with concentrated 98% by weight formic acid
STIRRING
Type
STIRRING
Details
The reaction mixture was further stirred for 1 hour at an internal temperature of 50° C
Duration
1 h
FILTRATION
Type
FILTRATION
Details
Subsequently, the reaction product was filtered off with suction
WASH
Type
WASH
Details
without washing
STIRRING
Type
STIRRING
Details
The suspension was stirred for 2 hours at 20° C
Duration
2 h
FILTRATION
Type
FILTRATION
Details
It was then filtered off with suction
WASH
Type
WASH
Details
the residue washed twice with 100 ml of water
CUSTOM
Type
CUSTOM
Details
After drying in a vacuum at 30° C.

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
O.O=C(O)CN(C)C(N)=N
Measurements
Type Value Analysis
AMOUNT: MASS 165.2 g
YIELD: PERCENTYIELD 67.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05719319

Procedure details

462.5 g (1.67 moles) of a technical 40% by weight aqueous sodium sarcosinate solution and 200 g of water were take. A pH value of 9.81 (at 20° C.) was adjusted with concentrated 98% by weight formic acid. The reaction mixture was heated to 50° C. 138.2 g (1.65 moles) of SKW cyanamide L 500 (technical aqueous cyanamide solution with a content of 50.2% by weight) were added uniformly with vigorous stirring at an internal temperature of 50° to 52° C. over the course of 3 hours. The reaction mixture was further stirred for 1 hour at an internal temperature of 50° C. Subsequently, the reaction product was filtered off with suction and, without washing, suspended in 330 g of water. The suspension was stirred for 2 hours at 20° C. It was then filtered off with suction and the residue washed twice with 100 ml of water. After drying in a vacuum at 30° C. and 20 mbar pressure, there were obtained 165.2 g (67.1% of theory) creatine monohydrate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
138.2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
200 g
Type
solvent
Reaction Step Three
Yield
67.1%

Identifiers

REACTION_CXSMILES
[NH:1]([CH2:3][C:4]([O-:6])=[O:5])[CH3:2].[Na+].[N:8]#[C:9][NH2:10]>O>[OH2:5].[O:5]=[C:4]([CH2:3][N:1]([C:9](=[NH:8])[NH2:10])[CH3:2])[OH:6] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(C)CC(=O)[O-].[Na+]
Step Two
Name
Quantity
138.2 g
Type
reactant
Smiles
N#CN
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#CN
Step Three
Name
Quantity
200 g
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
with vigorous stirring at an internal temperature of 50° to 52° C. over the course of 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A pH value of 9.81 (at 20° C.)
CONCENTRATION
Type
CONCENTRATION
Details
with concentrated 98% by weight formic acid
STIRRING
Type
STIRRING
Details
The reaction mixture was further stirred for 1 hour at an internal temperature of 50° C
Duration
1 h
FILTRATION
Type
FILTRATION
Details
Subsequently, the reaction product was filtered off with suction
WASH
Type
WASH
Details
without washing
STIRRING
Type
STIRRING
Details
The suspension was stirred for 2 hours at 20° C
Duration
2 h
FILTRATION
Type
FILTRATION
Details
It was then filtered off with suction
WASH
Type
WASH
Details
the residue washed twice with 100 ml of water
CUSTOM
Type
CUSTOM
Details
After drying in a vacuum at 30° C.

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
O.O=C(O)CN(C)C(N)=N
Measurements
Type Value Analysis
AMOUNT: MASS 165.2 g
YIELD: PERCENTYIELD 67.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.